molecular formula C20H22N2O4 B5531667 N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No. B5531667
M. Wt: 354.4 g/mol
InChI Key: HEQDABHYQMIHKC-KGENOOAVSA-N
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Description

The synthesis and study of N'-benzylidene-acetohydrazide derivatives and related compounds have attracted significant interest due to their diverse biological activities and potential applications in various fields. These compounds are known for their structural complexity and the possibility to modify their chemical properties to explore new biological activities.

Synthesis Analysis

The synthesis of closely related compounds involves several key steps, including acylation, hydrazinolysis, and condensation reactions. For example, a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis, and then reacting with various benzaldehydes in an ultrasonic bath (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to characterize the molecular and electronic structure of these compounds. These studies provide insights into the compound's geometric configuration, vibrational frequencies, and molecular electrostatic potential (Demir et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Studies have shown that modifications in the benzylidene moiety can significantly affect the compound's reactivity, enabling the synthesis of derivatives with varying biological activities. For instance, compounds have been synthesized for potential antioxidant and antibacterial activities, demonstrating the chemical versatility of these structures (Ahmad et al., 2010).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s intended to be a drug, the mechanism would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, if relevant .

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(25-11-12-26-20)13-19(23)22-21-14-17-9-5-6-10-18(17)24-15-16-7-3-2-4-8-16/h2-10,14H,11-13,15H2,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQDABHYQMIHKC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(2-methyl-1,3-dioxolan-2-YL)acetohydrazide

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